3-Iodo-1-methyl-1H-indazole-6-carboxylic acid
Overview
Description
3-Iodo-1-methyl-1H-indazole-6-carboxylic acid is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring This compound, in particular, has an iodine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 6-position of the indazole ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available indazole derivatives.
Halogenation: The indazole core is subjected to halogenation to introduce the iodine atom at the 3-position. This can be achieved using iodine or iodine-containing reagents under suitable reaction conditions.
Carboxylation: The carboxylic acid group at the 6-position is introduced through carboxylation reactions, which can be performed using reagents like carbon monoxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired compound in high yield and quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the iodine atom to iodate or iodide derivatives.
Reduction: Reduction reactions can be performed to convert the iodine atom to hydrogen or other lower oxidation state derivatives.
Substitution: Substitution reactions at the iodine or methyl positions are common, where various nucleophiles can replace the iodine or methyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or iodine monochloride are used.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas are employed.
Substitution: Nucleophiles like amines, alcohols, or halides are used, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation Products: Iodate or iodide derivatives.
Reduction Products: Hydrogen or lower oxidation state derivatives.
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
3-Iodo-1-methyl-1H-indazole-6-carboxylic acid has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, contributing to the development of new materials and chemical processes.
Material Science: Its unique structural properties make it suitable for use in the design of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-1H-indazole-6-carboxylic acid: Lacks the iodine atom.
3-Iodo-1H-indazole-6-carboxylic acid: Lacks the methyl group.
3-Iodo-1-methyl-1H-indazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
Uniqueness: 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid is unique due to the presence of both the iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
3-iodo-1-methylindazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXOSLJBZZVXKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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